ethyl 1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate
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Overview
Description
Ethyl 1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate is a chemical compound characterized by its trifluoromethyl group and triazole ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-(trifluoromethyl)aniline as the starting material.
Reaction Steps: The aniline undergoes diazotization followed by a [3+2] cycloaddition reaction with an ethyl ester of a suitable carboxylic acid to form the triazole ring.
Conditions: The reaction is usually carried out under acidic conditions, often using a strong acid like hydrochloric acid, and at elevated temperatures.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is often produced in batch reactors where precise control over reaction conditions is maintained.
Purification: The product is purified through recrystallization or column chromatography to achieve the desired purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles, often in the presence of a base
Major Products Formed:
Oxidation Products: Carboxylic acids or ketones
Reduction Products: Amines or alcohols
Substitution Products: Derivatives with different functional groups replacing the trifluoromethyl group
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
It’s worth noting that similar compounds, such as indole derivatives, have been found to affect a wide range of biochemical pathways . These pathways and their downstream effects contribute to the diverse biological activities of these compounds.
Result of Action
Similar compounds have shown significant biological activities, such as antiviral, anti-inflammatory, and anticancer effects . This suggests that “ethyl 1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate” might have similar effects.
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been found to interact with various enzymes and proteins . For instance, indole derivatives, which share a similar aromatic structure with the phenyl group in our compound, have been found to bind with high affinity to multiple receptors .
Cellular Effects
The cellular effects of Ethyl 1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate are yet to be fully explored. Compounds with similar structures have shown various effects on cell function. For example, some indole derivatives have demonstrated antiviral, anti-inflammatory, and anticancer activities, suggesting they may influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s plausible that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, similar to other compounds with trifluoromethyl and phenyl groups .
Temporal Effects in Laboratory Settings
Similar compounds have been synthesized and evaluated for their stability and long-term effects on cellular function .
Metabolic Pathways
Compounds with similar structures have been found to interact with various enzymes and cofactors, suggesting potential involvement in metabolic pathways .
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of trifluoromethyl groups with biological molecules. Medicine: Industry: Utilized in the production of materials with enhanced chemical and physical properties.
Comparison with Similar Compounds
Ethyl 4-(trifluoromethyl)-1H-imidazole-5-carboxylate: Similar structure but different functional groups.
1-Ethynyl-4-(trifluoromethyl)benzene: Contains a similar trifluoromethyl group but lacks the triazole ring.
Uniqueness: Ethyl 1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate is unique due to its combination of the trifluoromethyl group and the triazole ring, which provides distinct chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in research and development.
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Properties
IUPAC Name |
ethyl 1-[4-(trifluoromethyl)phenyl]triazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O2/c1-2-20-11(19)10-7-18(17-16-10)9-5-3-8(4-6-9)12(13,14)15/h3-7H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAPNWRKRGPNDMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=N1)C2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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